molecular formula C11H16N2O5S B2905460 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 875163-82-9

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B2905460
CAS No.: 875163-82-9
M. Wt: 288.32
InChI Key: MQKWINZYXWOOAG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 875163-82-9) is a sulfonamide-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₅S and a molar mass of 288.32 g/mol . It features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a sulfonyl-linked 3,5-dimethylisoxazole moiety. Classified as an irritant (Xi hazard symbol), it is commercially available in research quantities (e.g., 250 mg for $267.00 and 1 g for $487.00) from suppliers like Santa Cruz Biotechnology . Its solubility in aqueous media at pH 7.4 exceeds 43.2 µg/mL, making it suitable for biological assays .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-5-3-4-9(6-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWINZYXWOOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves the following steps:

  • Formation of the isoxazole ring: This can be achieved through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic or basic conditions.

  • Introduction of the sulfonyl group: The isoxazole ring is then treated with chlorosulfonic acid to introduce the sulfonyl group.

  • Attachment to the piperidine ring: The resulting sulfonyl isoxazole is reacted with piperidine-3-carboxylic acid under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation products may include carboxylic acids and ketones.

  • Reduction: Reduced forms may include alcohols and amines.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-functionalized piperidine derivatives. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences Solubility/Activity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 875163-82-9 C₁₁H₁₆N₂O₅S 288.32 Reference compound >43.2 µg/mL (pH 7.4)
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid N/A C₁₂H₁₈N₂O₃ Not reported Methyl instead of sulfonyl linker Not reported
{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid N/A C₁₃H₁₈N₂O₅S 326.36 Acetic acid substituent at piperidine-4-position Not reported
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 899703-32-3 C₁₂H₁₉N₃O₄S 301.36 Trimethylpyrazole replaces isoxazole Irritant; no solubility data
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid 1006492-55-2 C₁₂H₁₇F₂N₃O₄S 333.39 Difluoromethylpyrazole core Purity: 95%

Key Comparisons

Core Heterocycle Modifications The isoxazole ring in the target compound (vs. pyrazole in CAS 899703-32-3) introduces distinct electronic and steric properties. Substitution with difluoromethylpyrazole (CAS 1006492-55-2) adds lipophilicity, which may improve membrane permeability and metabolic stability .

Sulfonyl vs. Methyl Linkers

  • Replacing the sulfonyl group with a methyl linker (e.g., sc-302694) eliminates the sulfonamide’s hydrogen-bonding capacity, likely reducing target affinity but improving synthetic accessibility .

Biological Activity

  • While direct cytotoxicity data for the target compound are lacking, structurally related sulfonamides (e.g., 5-O-methylsulfonyl indole derivatives) exhibit potent anticancer activity comparable to doxorubicin in cell lines like COLO 205 and A549 . This suggests that the sulfonyl group’s size and electronics are critical for bioactivity.

Commercial and Physical Properties

  • The target compound’s solubility (>43.2 µg/mL) is comparable to or higher than many analogues, making it preferable for in vitro studies .
  • Cost : At $267.00/250 mg, it is moderately priced relative to analogues like sc-302694 ($360.00/500 mg), reflecting differences in synthesis complexity .

Biological Activity

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS Number: 875163-82-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is C11_{11}H16_{16}N2_{2}O5_{5}S, with a molecular weight of 288.32 g/mol. Key physical properties include:

  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 519.0 ± 60.0 °C at 760 mmHg
  • LogP : 0.34

Antitumor Activity

Research indicates that compounds related to isoxazole derivatives exhibit notable antitumor activity. The incorporation of the isoxazole moiety in piperidine derivatives has been linked to enhanced inhibition of tumor growth in various cancer cell lines. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in cancer proliferation, such as the BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. Isoxazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of similar piperidine derivatives has been explored, with some showing effective inhibition against various bacterial strains. This suggests that 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Isoxazole Ring : The presence of the isoxazole ring is critical for its biological activity, influencing both binding affinity and selectivity for biological targets.
  • Piperidine Core : The piperidine structure contributes to the overall stability and solubility of the compound, enhancing its bioavailability.

A comparative analysis of various derivatives indicates that modifications on the isoxazole ring and piperidine nitrogen can significantly alter the pharmacological profile, suggesting a need for systematic SAR studies to optimize efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitumor Efficacy : In vitro studies using breast cancer cell lines MCF-7 and MDA-MB-231 have shown that similar compounds can induce apoptosis and inhibit cell proliferation when combined with standard chemotherapeutics like doxorubicin .
  • Inflammatory Model : In animal models of inflammation, compounds structurally related to 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid have shown reduced levels of inflammatory markers, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

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